REACTION_CXSMILES
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Br[CH2:2][CH2:3][Cl:4].[OH:5][C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[C:13](=[O:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(=O)CC>[Cl:4][CH2:3][CH2:2][O:5][C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[C:13](=[O:15])[CH3:14] |f:2.3.4,5.6|
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Name
|
|
Quantity
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40.5 mL
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Type
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reactant
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Smiles
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BrCCCl
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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OC1=C(C=CC(=C1)F)C(C)=O
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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CC(CC)=O
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Name
|
|
Quantity
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45 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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1.26 g
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Type
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reactant
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Smiles
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[I-].[K+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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ClCCOC1=C(C=CC(=C1)F)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |